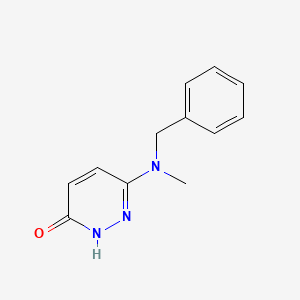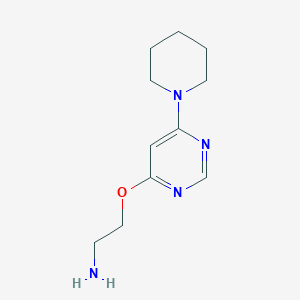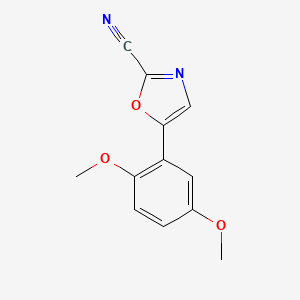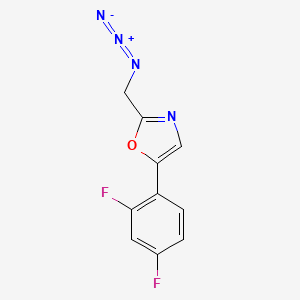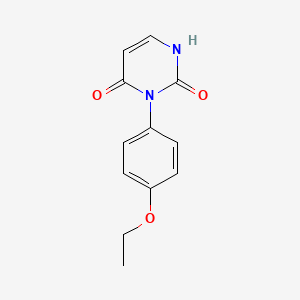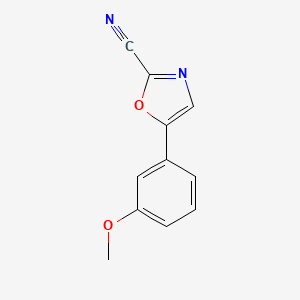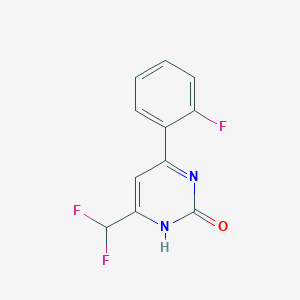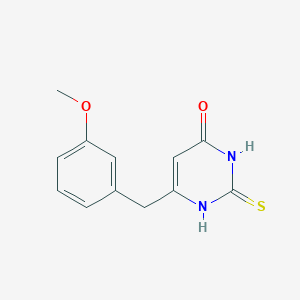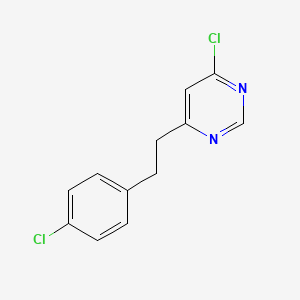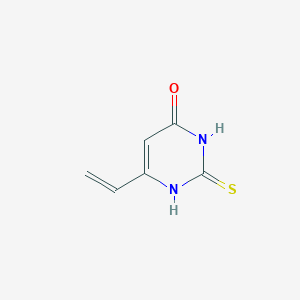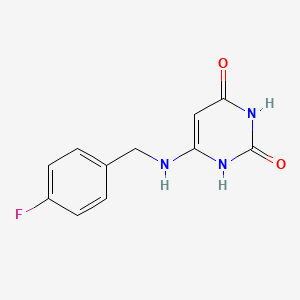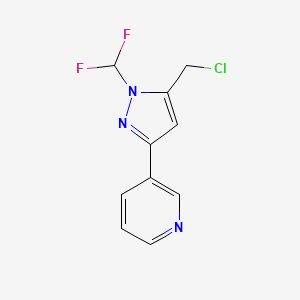
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound It features a pyrazole ring fused with a pyridine moiety, and it is distinguished by the presence of chloromethyl and difluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine often starts with the preparation of the pyrazole ring, followed by subsequent functionalization steps. One common method involves:
Cyclization Reaction: : Formation of the pyrazole ring via cyclization of appropriate precursors.
Functionalization: : Introduction of the chloromethyl and difluoromethyl groups through halogenation and methylation reactions under controlled conditions.
Coupling Reaction: : Finally, coupling the functionalized pyrazole with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound often involve:
Batch Synthesis: : Large-scale batch synthesis using optimized reaction conditions for high yield and purity.
Continuous Flow Chemistry: : Utilizing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine undergoes various reactions, including:
Oxidation: : Conversion of the pyrazole ring to more oxidized forms.
Reduction: : Reduction of the functional groups under suitable conditions.
Substitution: : Halogenation, nitration, and other substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products Formed
Products vary depending on the reagents and conditions, ranging from more highly substituted derivatives to reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: : Utilized as a building block in organic synthesis for complex molecules.
Biology
Biochemical Studies: : Investigated for its interactions with various biological molecules.
Medicine
Pharmaceutical Research: : Explored for potential therapeutic applications.
Industry
Material Science: : Studied for its properties in developing new materials and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes.
Receptor Binding: : Binds to specific receptors, influencing cellular pathways.
Comparación Con Compuestos Similares
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of functional groups and structural features, setting it apart from compounds like:
3-(Chloromethyl)-1H-pyrazole
3-(Difluoromethyl)-1H-pyrazole
Pyridine derivatives without pyrazole fusion
Propiedades
IUPAC Name |
3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPSMLINANXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



